molecular formula C15H23NO2 B3974960 N-(3-methylbutyl)-4-phenoxybutanamide

N-(3-methylbutyl)-4-phenoxybutanamide

Cat. No. B3974960
M. Wt: 249.35 g/mol
InChI Key: PXQCAZREGQKQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-4-phenoxybutanamide, also known as Flumazenil, is a selective antagonist of benzodiazepine receptors. It is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines.

Mechanism of Action

N-(3-methylbutyl)-4-phenoxybutanamide acts as a competitive antagonist at benzodiazepine receptors. It binds to the same site on the receptor as benzodiazepines and prevents their binding. This results in a decrease in the activity of GABA-A receptors. This compound has a high affinity for benzodiazepine receptors and a short half-life, which makes it an ideal research tool.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of GABA-A receptors, which can lead to an increase in anxiety and seizures. It has also been shown to increase the activity of the noradrenergic system, which can lead to an increase in blood pressure and heart rate. This compound has also been shown to have anxiogenic effects, which can lead to an increase in anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbutyl)-4-phenoxybutanamide in lab experiments is that it is a selective antagonist of benzodiazepine receptors. This means that it can be used to study the effects of benzodiazepines on GABA-A receptors without interfering with other neurotransmitter systems. Another advantage is that it has a short half-life, which allows for rapid onset and offset of its effects. However, a limitation of using this compound is that it can be difficult to obtain in large quantities and can be expensive.

Future Directions

There are several future directions for the study of N-(3-methylbutyl)-4-phenoxybutanamide. One area of research is the development of new benzodiazepine receptor antagonists that have improved selectivity and efficacy. Another area of research is the study of the effects of this compound on different subtypes of GABA-A receptors. Additionally, the use of this compound in the treatment of benzodiazepine dependence and withdrawal is an area of active research.

Scientific Research Applications

N-(3-methylbutyl)-4-phenoxybutanamide is used as a research tool in the study of the physiological and biochemical effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and anticonvulsants. They act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This compound is a selective antagonist of benzodiazepine receptors and can be used to study the effects of benzodiazepines on GABA-A receptors.

properties

IUPAC Name

N-(3-methylbutyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13(2)10-11-16-15(17)9-6-12-18-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCAZREGQKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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